Bicuculline is a phthalide-isoquinoline compound initially identified for its convulsant properties. It is classified as a competitive antagonist of gamma-aminobutyric acid type A (GABAA) receptors, specifically targeting the bicuculline-sensitive subtype. [] This compound serves as a valuable tool in scientific research to investigate the role of GABAergic neurotransmission in various physiological and pathological processes. []
The synthesis of bicuculline can be achieved through various methods. One notable approach involves the use of phthalide isoquinoline derivatives. A significant method described involves treating these derivatives with paraformaldehyde and hydrochloric acid to yield chloromethyl derivatives, which can then undergo further transformations to produce bicuculline .
Bicuculline's molecular structure features a complex arrangement that contributes to its biological activity. It consists of a phthalide ring fused with an isoquinoline moiety, characterized by:
Bicuculline participates in several chemical reactions primarily related to its role as a GABA A receptor antagonist:
Bicuculline acts primarily as a competitive antagonist at GABA A receptors by:
Bicuculline exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | 215 °C |
Solubility | >10 mM in DMSO |
Stability | pH dependent |
Bicuculline is widely used in scientific research due to its properties:
Bicuculline was first identified in 1932 by Canadian chemist R.H.F. Manske during his investigation of alkaloids from Dicentra cucullaria (Dutchman's breeches), a plant within the Fumarioideae subfamily [2] [4] [9]. This discovery occurred during a broader exploration of benzylisoquinoline alkaloids (BIAs), a structurally diverse class of plant specialized metabolites sharing a common biosynthetic origin from tyrosine [7]. The compound's intricate structure features a phthalide moiety fused to an isoquinoline system, classifying it among the phthalide-isoquinoline alkaloids alongside closely related compounds like hydrastine [1] [9].
Subsequent phytochemical investigations revealed bicuculline's presence in several other genera within the Papaveraceae family, including Adlumia fungosa (climbing fumitory), Corydalis species (e.g., C. sempervirens), and Fumariaceae [1] [9] [10]. The alkaloid typically accumulates in specialized plant organs such as roots, stems, and rhizomes, consistent with the defense functions of many benzylisoquinoline alkaloids against herbivores and pathogens [7]. Its light-sensitive nature and tendency to undergo pH-dependent conversion to the less active bicucine were recognized early, posing challenges for experimental work and necessitating fresh preparation of solutions for pharmacological studies [10].
Table 1: Plant Sources of Bicuculline and Related Alkaloids
Plant Species | Family/Subfamily | Alkaloid Types Present | Reference |
---|---|---|---|
Dicentra cucullaria | Papaveraceae/Fumarioideae | Phthalideisoquinolines (bicuculline) | [2] [9] |
Adlumia fungosa | Papaveraceae/Fumarioideae | Phthalideisoquinolines | [9] |
Corydalis spp. | Papaveraceae/Fumarioideae | Phthalideisoquinolines, protopines, spirobenzylisoquinolines | [1] [7] |
Cissampelos mucronata | Menispermaceae | Bisbenzylisoquinolines, aporphines | [7] |
The neuropharmacological significance of bicuculline emerged in 1970 when Curtis, Duggan, Felix, and Johnston demonstrated its potent antagonism of γ-aminobutyric acid (GABA)-mediated inhibition in the mammalian central nervous system [4] [10]. Their pivotal experiments on cat spinal neurons revealed that bicuculline selectively blocked GABA-induced inhibitory postsynaptic potentials without affecting glycine-mediated inhibition [4] [10]. This finding was revolutionary because it provided the first pharmacological tool to distinguish GABAergic neurotransmission from other inhibitory systems, earning recognition in a Nature editorial titled "Advantages of an Antagonist" [10].
Bicuculline's antagonism became the defining criterion for identifying ionotropic GABA receptors, later classified as GABAA receptors [2] [6]. Prior to this discovery, the distinction between different inhibitory neurotransmitter systems was pharmacologically blurred. The competitive nature of bicuculline's antagonism was established through binding studies showing that it competes with GABA for the same orthosteric site on GABAA receptors, stabilizing them in a closed conformation [10] [6]. This action sharply contrasted with other convulsants like strychnine (a glycine receptor antagonist) and picrotoxinin (a non-selective chloride channel blocker), enabling researchers to map GABAergic synapses throughout the CNS [4] [10].
The elucidation of GABA receptor heterogeneity further cemented bicuculline's importance. When Bowery discovered baclofen-insensitive receptors in 1981 (later termed GABAB receptors), bicuculline's insensitivity to these metabotropic receptors reinforced its specificity for ionotropic GABAA receptors [10]. Similarly, the subsequent discovery of bicuculline-insensitive GABAC receptors (ρ-subunit containing receptors) highlighted bicuculline's role as the benchmark antagonist for defining receptor subtypes [6] [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7